molecular formula C23H31FN4O2S B2870607 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 899949-97-4

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2870607
CAS No.: 899949-97-4
M. Wt: 446.59
InChI Key: WKXOOOURGRMHOJ-UHFFFAOYSA-N
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Description

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H31FN4O2S and its molecular weight is 446.59. The purity is usually 95%.
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Properties

IUPAC Name

2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN4O2S/c1-4-27(5-2)12-13-28-20-9-7-6-8-18(20)22(26-23(28)30)31-15-21(29)25-17-11-10-16(3)19(24)14-17/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXOOOURGRMHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide represents a novel class of organic molecules characterized by complex structural features that may confer significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H32N4O4SC_{24}H_{32}N_{4}O_{4}S, with a molecular weight of approximately 472.6 g/mol. The structure features a hexahydroquinazoline core linked to a thioether group and a substituted acetamide moiety.

PropertyValue
Molecular FormulaC₃₄H₄₈N₄O₄S
Molecular Weight472.6 g/mol
StructureComplex organic molecule with thioether linkage
CAS Number898435-64-8

Preliminary studies suggest that compounds structurally similar to this one may act as inhibitors of tankyrase , an enzyme involved in cellular processes such as proliferation and apoptosis. The presence of the diethylamino group may enhance its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that related compounds exhibit significant antimicrobial properties . For example, derivatives of hexahydroquinazoline have shown effectiveness against various bacterial strains and fungi. The specific compound is hypothesized to possess similar activity due to its structural characteristics.

Anticancer Potential

Analogous compounds have demonstrated anticancer activity , particularly in targeting pathways associated with cell cycle regulation and apoptosis. The unique combination of functional groups in this compound may enhance its ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies and Research Findings

  • Inhibition Studies : A study focusing on the inhibition of tankyrase by similar compounds showed promising results, indicating that the hexahydroquinazoline core might be crucial for binding affinity and specificity.
  • Antimicrobial Testing : In vitro tests conducted on related compounds revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored for its potential as an antimicrobial agent.
  • Cell Viability Assays : Cell line studies using cancer models indicated that compounds with similar structures could reduce cell viability significantly at specific concentrations, pointing toward potential therapeutic applications in oncology.

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